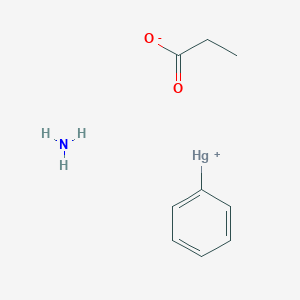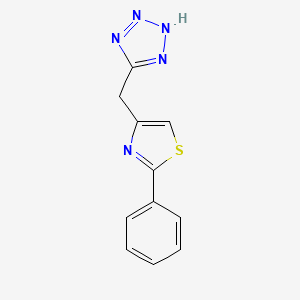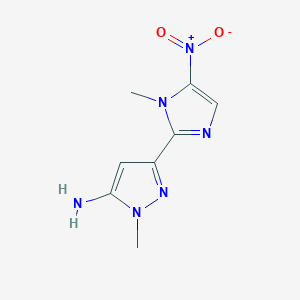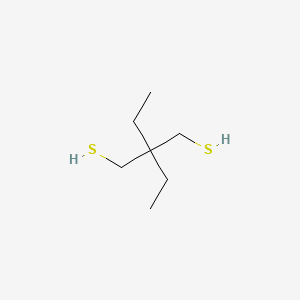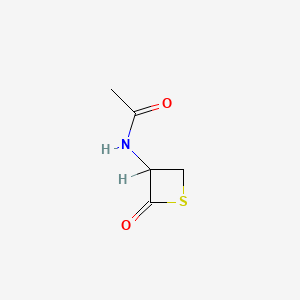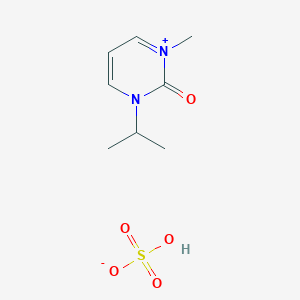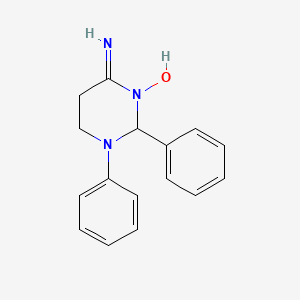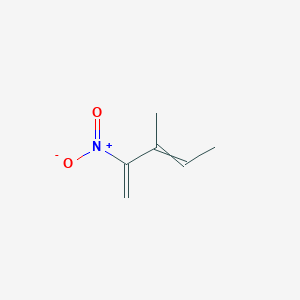
3-Methyl-2-nitropenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-nitropenta-1,3-diene is an organic compound characterized by the presence of a conjugated diene system and a nitro group. This compound is part of the broader class of conjugated dienes, which are known for their unique chemical properties and reactivity due to the delocalization of π-electrons across the double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-nitropenta-1,3-diene can be achieved through various methods. One common approach involves the nitration of 3-methylpenta-1,3-diene using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-2-nitropenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-aldehydes or nitro-ketones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Nitro-aldehydes and nitro-ketones.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-2-nitropenta-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-nitropenta-1,3-diene involves its reactivity due to the conjugated diene system and the nitro group. The delocalized π-electrons in the diene system make it susceptible to electrophilic addition reactions, while the nitro group can participate in redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Penta-1,3-diene: A simple conjugated diene without the nitro group.
2-Methyl-1,3-butadiene (Isoprene): Another conjug
Propiedades
Número CAS |
55509-17-6 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
3-methyl-2-nitropenta-1,3-diene |
InChI |
InChI=1S/C6H9NO2/c1-4-5(2)6(3)7(8)9/h4H,3H2,1-2H3 |
Clave InChI |
YPFIUZVTECAEIP-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C(=C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(9H-Xanthen-9-YL)ethyl]formamide](/img/structure/B14643001.png)
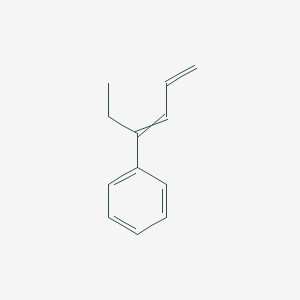
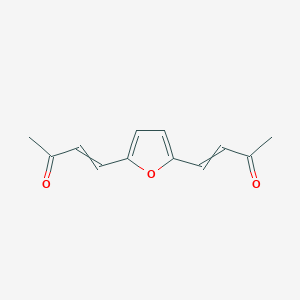

![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B14643036.png)
